2-Aminoimidazo[1,2-a]pyridin-7-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-amino-1H-imidazo[1,2-a]pyridin-7-one |
InChI |
InChI=1S/C7H7N3O/c8-6-4-10-2-1-5(11)3-7(10)9-6/h1-4,9H,8H2 |
InChI Key |
VDNJKMJOLGQFKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(NC2=CC1=O)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for 2 Aminoimidazo 1,2 a Pyridin 7 Ol and Its Derivatives
Functionalization at Specific Positions of the Imidazo[1,2-a]pyridine (B132010) Core
The imidazo[1,2-a]pyridine ring system exhibits distinct reactivity at its carbon and heteroatom positions, which has been extensively exploited for the synthesis of derivatives with diverse functionalities.
C3-Functionalization Methodologies
The C3 position of the imidazo[1,2-a]pyridine nucleus is the most reactive site for electrophilic substitution. tandfonline.comtandfonline.com This high reactivity is attributed to the electron-rich nature of this position, making it a prime target for the introduction of various functional groups. researchgate.netresearchgate.net
A wide array of C3-functionalization methods have been developed, including:
Halogenation: Regioselective halogenation at the C3 position can be achieved using various reagents. rsc.org For instance, N-halosuccinimides (NCS, NBS, and NIS) are effective for introducing chlorine, bromine, and iodine, respectively. nih.govnsf.gov Transition-metal-free methods using sodium chlorite (B76162) or bromite (B1237846) have also been reported. rsc.org These halogenated derivatives serve as versatile intermediates for further transformations, such as cross-coupling reactions. rsc.org
Acylation: Selective C-acylation at the C3 position of 2-aminoimidazo[1,2-a]pyridine is a key step in the synthesis of more complex fused heterocyclic systems, such as imidazopyridine-fused tandfonline.comresearchgate.netdiazepinones. nih.gov
Alkylation: C3-alkylation can be accomplished through methods like the aza-Friedel–Crafts reaction, which involves the reaction of imidazo[1,2-a]pyridines with aldehydes and amines, often catalyzed by a Lewis acid like Y(OTf)3. mdpi.com
Amination: Direct C3-amination has been achieved through various methods, including visible-light-mediated reactions and electrochemical approaches. researchgate.netnih.gov For example, a photocatalyzed C3-selective amination of pyridines can proceed via Zincke imine intermediates. nih.gov
Other Functionalizations: A variety of other functional groups can be introduced at the C3 position, including sulfenyl, selenyl, phosphonyl, and azolyl groups. scilit.comresearchgate.netnih.gov Visible-light-promoted trifluoromethylation and alkoxycarbonylation have also been successfully demonstrated. mdpi.com
| C3-Functionalization Reaction | Reagents/Conditions | Product Type | Reference(s) |
| Halogenation | N-halosuccinimides (NCS, NBS, NIS) | 3-Halo-imidazo[1,2-a]pyridines | nih.govnsf.gov |
| Halogenation | Sodium chlorite/bromite | 3-Chloro/Bromo-imidazo[1,2-a]pyridines | rsc.org |
| Acylation | Acylating agents | 3-Acyl-imidazo[1,2-a]pyridines | nih.gov |
| Alkylation | Aldehydes, Amines, Y(OTf)3 | 3-Alkyl-imidazo[1,2-a]pyridines | mdpi.com |
| Amination | N-Aminopyridinium salts, photoredox catalysis | 3-Amino-imidazo[1,2-a]pyridines | nih.gov |
| Trifluoromethylation | Mesityl acridinium, visible light | 3-Trifluoromethyl-imidazo[1,2-a]pyridines | mdpi.com |
| Alkoxycarbonylation | Carbazates, Rose Bengal, (NH4)2S2O8, blue LED | 3-Alkoxycarbonyl-imidazo[1,2-a]pyridines | mdpi.com |
C2-Functionalization Approaches
Functionalization at the C2 position of the imidazo[1,2-a]pyridine core is generally more challenging than at the C3 position due to the latter's higher susceptibility to electrophilic attack. tandfonline.comtandfonline.comresearchgate.net However, the development of methods for C2-functionalization is crucial for expanding the structural diversity and medicinal potential of this scaffold. tandfonline.com
Despite the challenges, several strategies have been developed for introducing substituents at the C2 position. These often involve multi-step syntheses or specific reaction conditions that favor C2 reactivity. The synthesis of imidazo[1,2-a]pyridine derivatives from 2-aminopyridine (B139424) and various reagents like nitroalkenes or α-halo ketones often leads to functionalization primarily at the C3 position. tandfonline.comresearchgate.net Therefore, direct C2-functionalization of a pre-formed imidazo[1,2-a]pyridine ring remains an area of active research.
Regiospecific Metalation and Electrophilic Quenching
Regiospecific metalation followed by quenching with an electrophile is a powerful strategy for the controlled functionalization of the imidazo[1,2-a]pyridine nucleus. This approach allows for the introduction of substituents at positions that are not readily accessible through direct electrophilic substitution. The site of metalation can be directed by the presence of specific functional groups on the ring system. While the C3 position is the most common site for electrophilic attack, metalation can potentially be directed to other positions, enabling a wider range of derivatization patterns. tandfonline.com
Reactivity at the -7-ol and -2-Amino Substituents
The -7-ol and -2-amino groups of 2-aminoimidazo[1,2-a]pyridin-7-ol offer additional sites for derivatization. The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification, allowing for the introduction of a wide variety of substituents.
The 2-amino group is a key functional handle for building more complex molecular architectures. It can be acylated, alkylated, or used as a nucleophile in various coupling reactions. For instance, the 2-amino group can be a starting point for the synthesis of fused heterocyclic systems. The presence of the amino group also influences the reactivity of the imidazo[1,2-a]pyridine core, often enhancing its nucleophilicity. The development of 3-amino-imidazo[1,2-a]pyridines has led to the discovery of potent enzyme inhibitors. nih.gov
Annulation Reactions to Form Polycyclic Systems
Annulation reactions involving the imidazo[1,2-a]pyridine core provide a route to more complex, polycyclic aromatic systems. One such example is the base-promoted synthesis of benzo[a]imidazo[5,1,2-cd]indolizines from 2-arylimidazo[1,2-a]pyridines and benzyne (B1209423) precursors under metal-free conditions. rsc.org This reaction involves a double C(sp2)–H activation of the 2-phenylimidazo[1,2-a]pyridine. rsc.org Such annulated molecules have shown interesting photophysical properties, including fluorescence. rsc.org Another strategy involves the catalyst/metal-free annulation of α-keto vinyl azides with 2-aminopyridines to form imidazo[1,2-a]pyridines, which can then be further derivatized. acs.org
Rearrangement Reactions (e.g., Dimroth Rearrangement)
Imidazo[1,2-a]pyridines and related aza-heterocycles can undergo the Dimroth rearrangement, which involves the translocation of two heteroatoms within the heterocyclic system. researchgate.netucl.ac.uk This rearrangement is often an undesired side reaction that can occur under basic conditions, leading to potential structural misassignments. researchgate.netucl.ac.uk
General Reactivity Profiling and Mechanistic Investigations
A comprehensive general reactivity profile and detailed mechanistic investigations for this compound are not available in the current scientific literature. However, based on the known reactivity of the parent imidazo[1,2-a]pyridine scaffold and related derivatives, a speculative profile can be outlined.
The imidazo[1,2-a]pyridine ring system is generally electron-rich, making it susceptible to electrophilic substitution. The most reactive position is typically C-3, followed by C-5 and C-7. The presence of the amino group at C-2 and the hydroxyl group at C-7 in the target molecule would further enhance the electron density of the ring system, likely increasing its reactivity towards electrophiles.
Mechanistic studies on related imidazo[1,2-a]pyridine syntheses, such as the Ortoleva-King reaction, involve the initial formation of a pyridinium (B92312) ylide followed by intramolecular cyclization. organic-chemistry.org Derivatization reactions, such as halogenation, nitration, and Friedel-Crafts reactions, would likely proceed via standard electrophilic aromatic substitution mechanisms, with the regioselectivity being influenced by the directing effects of the existing amino and hydroxyl substituents.
Table 1: Predicted Reactivity of this compound based on General Principles
| Reaction Type | Predicted Outcome | Potential Reagents |
| Electrophilic Halogenation | Substitution at C-3, C-5 | NBS, NCS, Br₂ |
| Nitration | Substitution at C-3 | HNO₃/H₂SO₄ |
| Friedel-Crafts Acylation | Acylation at C-3 | Acyl chloride/AlCl₃ |
| N-Alkylation/Arylation | Reaction at the amino group or pyridine (B92270) nitrogen | Alkyl halides, Aryl halides |
| O-Alkylation/Acylation | Reaction at the hydroxyl group | Alkyl halides, Acyl chlorides |
It is crucial to reiterate that the information presented in the table above is predictive and not based on experimental data for this compound. Detailed mechanistic investigations, including kinetic studies and computational modeling, would be required to establish the precise reactivity profile of this compound.
Applications in Materials Science and Industrial Research of Imidazo 1,2 a Pyridine Derivatives
Development of Luminescent Materials (Fluorescent and Phosphorescent)
Imidazo[1,2-a]pyridine (B132010) derivatives are renowned for their significant luminescent properties, which are being harnessed for a variety of applications, including organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govresearchgate.netrsc.orgrsc.org The inherent π-conjugated system of the imidazo[1,2-a]pyridine core provides a strong foundation for intense fluorescence. researchgate.net
Researchers have successfully synthesized novel V-shaped small-molecule fluorophores incorporating two imidazo[1,2-a]pyridine units. These molecules exhibit intense photoluminescence with quantum yields ranging from 0.17 to 0.51. nih.gov By strategically functionalizing the C6 position with either electron-donating or electron-accepting groups, the emission can be precisely tuned from the near-UV to the deep-blue region of the spectrum. nih.gov This tunability is crucial for developing materials that meet the demanding specifications for display technologies, such as the deep-blue standard set by the National Television Standards Committee (NTSC). nih.gov
The nature of the excited state in these materials can also be modulated, shifting from a pure π-π* transition to one with significant intramolecular charge transfer (ICT) character. nih.gov This control over the electronic properties is further elucidated through computational studies, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), which help in understanding the relationship between molecular structure and photophysical properties. nih.govtandfonline.com
Furthermore, imidazo[1,2-a]pyridine-based fluorescent probes have been designed for the selective detection of metal ions and other analytes. For instance, a fused imidazopyridine scaffold has been shown to exhibit highly sensitive and selective fluorescent sensing for Fe³⁺ and Hg²⁺ in aqueous media and even within living cells. rsc.org Similarly, another probe functionalized with xanthene was developed for the naked-eye detection of Hg²⁺. rsc.org These probes often operate on a "turn-on" or "turn-off" fluorescence mechanism and demonstrate low cytotoxicity, making them suitable for biological imaging applications. rsc.orgrsc.org
| Derivative Type | Key Features | Potential Applications | Quantum Yield (PLQY) | Emission Range |
|---|---|---|---|---|
| V-shaped bis-Imidazo[1,2-a]pyridine | Functionalized at C6 position with electron-donating or -accepting groups. nih.gov | Deep-blue emitters for OLEDs. nih.gov | 0.17–0.51 nih.gov | Near-UV to Deep-Blue nih.gov |
| Phenanthroimidazole-substituted | Donor-acceptor configuration for balanced charge carrying. researchgate.net | Deep-blue electroluminescence in OLEDs. researchgate.net | High | Deep-Blue researchgate.net |
| Xanthene-functionalized | Spirolactam structure for selective ion binding. rsc.org | Fluorescent probe for Hg²⁺ detection. rsc.org | Not specified | Not specified |
| Fused Imidazopyridine Scaffold | Cascade cyclization synthesis. rsc.org | Fluorescent sensor for Fe³⁺ and Hg²⁺. rsc.org | Not specified | Not specified |
Role as N-Heterocyclic Carbene Precursors in Organometallic Chemistry
While the provided search results primarily focus on imidazo[1,5-a]pyridine (B1214698) derivatives as N-heterocyclic carbene (NHC) precursors, the broader family of imidazopyridines, including the [1,2-a] isomer, is recognized for its utility in this area. organic-chemistry.orgnih.govresearchgate.net NHCs are a class of stable carbenes that have become indispensable ligands in organometallic chemistry and homogeneous catalysis due to their strong σ-donating properties and tunable steric and electronic environments. organic-chemistry.orgbeilstein-journals.org
The synthesis of imidazo[1,5-a]pyridinium salts, which are the direct precursors to NHCs, has been achieved through efficient, one-step, three-component coupling reactions. organic-chemistry.orgnih.gov These methods allow for the incorporation of a wide range of functional groups and even chiral substituents, which is critical for developing catalysts for asymmetric synthesis. organic-chemistry.orgnih.gov The ability to create bidentate and multidentate NHC ligands from these precursors further expands their potential applications in catalysis. organic-chemistry.org
The imidazo[1,5-a]pyridine scaffold provides a versatile platform for generating new types of stable NHCs, including those with extended π-systems and mesoionic character. researchgate.net These novel NHCs can be used to synthesize a variety of metal complexes, for example, with Rh(I), which have potential applications in catalysis. researchgate.net
Contribution to Advanced Functional Materials Development
The applications of imidazo[1,2-a]pyridine derivatives extend beyond luminescence and catalysis into the broader field of advanced functional materials. Their unique chemical and physical properties make them suitable for a range of applications. mdpi.comresearchgate.net
The π-conjugated bicyclic structure of imidazo[1,2-a]pyridines is a key feature that contributes to their utility in materials science. researchgate.net This structure can be readily modified through various synthetic strategies to fine-tune the material's properties. For example, derivatives have been developed as excited-state intramolecular proton transfer (ESIPT) materials, which have potential applications in fluorescent probes, photoswitches, and organic lasers. tandfonline.comnih.gov The photophysical properties of these materials can be tuned by changing substituents and the solvent media. tandfonline.com
Furthermore, the imidazo[1,2-a]pyridine scaffold has been utilized in the development of materials for detecting chemical warfare agent simulants. nih.gov Probes based on this scaffold have shown high sensitivity and selectivity for the detection of nerve agent simulants like sarin (B92409) and tabun (B1200054) surrogates. nih.gov These materials can be incorporated into portable and low-cost paper test strips for real-time detection. nih.gov
The versatility of the imidazo[1,2-a]pyridine core allows for its incorporation into a diverse range of functional molecules, highlighting its importance as a privileged scaffold in the design of new materials. researchgate.netrsc.org
Industrial Synthesis Protocols and Scalability Considerations
The widespread application of imidazo[1,2-a]pyridine derivatives in materials science necessitates the development of efficient, scalable, and environmentally benign synthetic protocols. A variety of synthetic methods have been established, with many focusing on the condensation of 2-aminopyridines with α-halocarbonyl compounds or other reagents. researchgate.netresearchgate.netacs.org
Recent advancements have focused on developing more sustainable and scalable synthetic routes. These include:
Microwave-assisted synthesis: This method has been shown to produce imidazo[1,2-a]pyridine derivatives in high yields with significantly reduced reaction times compared to conventional heating methods. researchgate.net
Continuous flow processes: An environmentally friendly and scalable continuous flow process using hydrochloric acid as a promoter has been developed, achieving high yields of the desired products. acs.org
Green catalysts: The use of nonvolatile and eco-friendly catalysts like ammonium (B1175870) chloride in ethanol (B145695) has been explored for the synthesis of these derivatives at room temperature or with mild heating. acs.org
Catalyst-free conditions: In some cases, the synthesis of monosubstituted imidazo[1,2-a]pyridines can be achieved under catalyst-free conditions by simply refluxing a mixture of 2-aminopyridine (B139424) and a suitable halogenoester. acs.org
One-pot, multi-component reactions: These reactions, often catalyzed by metals like copper or iodine, allow for the efficient construction of highly functionalized imidazo[1,2-a]pyridines from simple starting materials. acs.orgorganic-chemistry.orgacs.org
The feasibility of scaling up these reactions has been demonstrated in several studies. For instance, a gram-scale synthesis of a specific imidazo[1,2-a]pyridine derivative was achieved with a high yield, highlighting the industrial applicability of the developed protocol. acs.org The amenability of these synthetic methods to scale-up is a critical factor for the commercial production of imidazo[1,2-a]pyridine-based materials. researchgate.net
| Synthetic Method | Key Advantages | Catalyst/Conditions | Scalability |
|---|---|---|---|
| Microwave-assisted Synthesis | Rapid reaction times, high yields. researchgate.net | Microwave irradiation. researchgate.net | Amenable to scale-up. researchgate.net |
| Continuous Flow Process | Environmentally benign, robust, efficient. acs.org | Hydrochloric acid promoter. acs.org | Scalable. acs.org |
| Green Catalysis | Eco-friendly, mild reaction conditions. acs.org | Ammonium chloride in ethanol. acs.org | Not specified |
| Catalyst-free Condensation | Simple, avoids metal catalysts. acs.org | Reflux in ethanol. acs.org | Not specified |
| One-pot, Multi-component Reactions | High efficiency, access to complex molecules. acs.orgorganic-chemistry.org | Copper or iodine catalysts. organic-chemistry.orgacs.org | Demonstrated on gram-scale. acs.org |
Review of Research Trends and Future Outlook for 2 Aminoimidazo 1,2 a Pyridin 7 Ol Research
Advancements in Ecologically Benign Synthetic Protocols
The synthesis of the imidazo[1,2-a]pyridine (B132010) core, the foundational structure of 2-aminoimidazo[1,2-a]pyridin-7-ol, has seen remarkable progress in the adoption of green chemistry principles. These advancements aim to minimize or eliminate the use and generation of hazardous substances, addressing concerns over toxic catalysts, harsh solvents, and energy-intensive processes. researchgate.netingentaconnect.com
Key developments in this area include:
Catalyst-Free and Solvent-Free Reactions: A groundbreaking approach involves the reaction of 2-aminopyridines with α-bromo/chloroketones at a modest temperature of 60°C without the need for a catalyst or solvent. bio-conferences.org This method offers a straightforward and efficient route to imidazo[1,2-a]pyridines.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of imidazo[1,2-a]pyridine derivatives, leading to rapid and efficient preparation. researchgate.net This technique often reduces reaction times and energy consumption compared to conventional heating methods. ingentaconnect.com
Ultrasound-Assisted Synthesis: Ultrasound has been employed to facilitate the C-H functionalization of ketones with a KI/tert-butyl hydroperoxide catalytic system in water. organic-chemistry.org This metal-free method provides mild reaction conditions and broad functional-group compatibility. organic-chemistry.org
Use of Biodegradable Solvents: Deep eutectic solvents, such as urea-choline chloride, have been successfully used as environmentally benign and biodegradable reaction media for the synthesis of imidazo[1,2-a]pyridines. researchgate.net
These green synthetic methods not only enhance reaction efficiency but also align with the growing demand for sustainable chemical manufacturing. researchgate.netingentaconnect.com
Exploration of Novel Reaction Pathways and Mechanisms
Concurrent with the development of greener protocols, significant research has been dedicated to uncovering new reaction pathways and understanding the underlying mechanisms for the formation of the imidazo[1,2-a]pyridine scaffold. bio-conferences.orgrsc.orgacs.org
Some of the notable reaction pathways include:
Multi-component Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, have become a cornerstone for synthesizing imidazo[1,2-a]pyridines. bio-conferences.orgrsc.orgnih.gov A prominent example is the three-component coupling of 2-aminopyridine (B139424), an aldehyde, and a terminal alkyne, often catalyzed by copper. bio-conferences.org
Tandem and Cascade Reactions: Researchers have developed elegant tandem or cascade reactions that combine multiple bond-forming events in a single operation. For instance, a cascade reaction between nitroolefins and 2-aminopyridines, catalyzed by FeCl3, provides an efficient route to 3-unsubstituted imidazo[1,2-a]pyridines. bio-conferences.orgresearchgate.net
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the imidazo[1,2-a]pyridine core, allowing for the introduction of various functional groups with high atom economy. researchgate.net
Aerobic Oxidative Coupling: Copper-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines offers a mild and high-yielding synthesis of imidazo[1,2-a]pyridines. researchgate.net Similarly, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been developed. organic-chemistry.org
Mechanistic studies have provided valuable insights into these transformations. For example, the reaction of 2-aminopyridines with α-bromoacetophenones is understood to proceed through an initial coupling at the endocyclic nitrogen of the pyridine (B92270) ring, followed by cyclization. researchgate.net The Ortoleva-King reaction is another proposed mechanism in certain copper-catalyzed syntheses. organic-chemistry.org
Strategies for Diversity-Oriented Synthesis within the Imidazo[1,2-a]pyridine Class
Diversity-oriented synthesis (DOS) is a powerful strategy for generating large collections of structurally diverse small molecules for high-throughput screening in drug discovery. The imidazo[1,2-a]pyridine scaffold is an attractive target for DOS due to its "drug prejudice" nature, meaning it is a common core in many biologically active compounds. researchgate.netrsc.org
Key strategies for achieving diversity in the imidazo[1,2-a]pyridine class include:
Multi-component Reactions (MCRs): As mentioned earlier, MCRs are inherently suited for DOS as they allow for the rapid assembly of complex molecules from simple, readily available building blocks. By varying the individual components (e.g., different 2-aminopyridines, aldehydes, and isonitriles in the Groebke-Blackburn-Bienaymé reaction), a wide array of derivatives can be generated. acs.orgamanote.comnih.gov
Late-Stage Functionalization: The ability to introduce functional groups at various positions of the pre-formed imidazo[1,2-a]pyridine ring system is crucial for creating structural diversity. This can be achieved through methods like C-H activation and cross-coupling reactions. researchgate.netnih.gov
One-Pot Procedures: One-pot syntheses, where sequential reactions are carried out in the same reaction vessel, streamline the synthetic process and facilitate the creation of compound libraries. amanote.comresearchgate.net For example, a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols has been reported. organic-chemistry.org
Convergent Synthesis: A highly convergent synthetic route allows for the late-stage diversification of a key intermediate. This approach was successfully employed in the development of potent PDGFR antagonists, where the amine headgroup of the imidazo[1,2-a]pyridine core was modified in the final steps of the synthesis. nih.gov
These strategies enable the systematic exploration of the chemical space around the imidazo[1,2-a]pyridine core, increasing the probability of discovering compounds with desired biological activities.
Q & A
Q. What are the established synthetic routes for 2-Aminoimidazo[1,2-a]pyridin-7-ol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves condensation reactions between 2-aminopyridine derivatives and α-haloketones or α,β-unsaturated carbonyl compounds. For example, microwave-assisted synthesis (1–3 hours, 120–150°C) can improve yields (40–60%) compared to traditional reflux methods . Optimization strategies include:
- Solvent selection : Acetonitrile or DMF enhances solubility of intermediates.
- Catalyst use : Lewis acids like ZnCl₂ improve cyclization efficiency.
- Temperature control : Gradual heating reduces side reactions like dimerization.
Key purity checks involve HPLC (C18 column, acetonitrile/water gradient) and HRMS for mass confirmation .
Q. How is the structural integrity of this compound confirmed during synthesis?
Methodological Answer: Structural validation employs:
- 1H/13C NMR : Characteristic peaks include imidazo-pyridine protons (δ 7.2–8.5 ppm) and NH₂ groups (δ 5.5–6.0 ppm, broad singlet) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for substituted derivatives .
- FT-IR : Confirms NH/OH stretches (3200–3500 cm⁻¹) and aromatic C=C bonds (1450–1600 cm⁻¹) .
Q. What are the primary biological targets explored for this compound?
Methodological Answer: In vitro screening often focuses on:
- Enzyme inhibition : Kinase assays (e.g., EGFR, CDK2) using fluorescence polarization .
- Antimicrobial activity : Microplate dilution assays against Gram-negative bacteria (MIC values reported as 2–16 µg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~8.5 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer: Discrepancies often arise from:
- Compound purity : Validate via LC-MS (>95% purity) to exclude impurities affecting bioactivity .
- Assay conditions : Standardize protocols (e.g., pH, serum content) to minimize variability. For example, serum-free media reduce false positives in cytotoxicity studies .
- Structural analogs : Compare activity of closely related derivatives (e.g., 7-hydroxy vs. 7-chloro analogs) to isolate pharmacophore contributions .
Q. What advanced strategies enhance the pharmacological profile of this compound?
Methodological Answer:
- Scaffold hybridization : Conjugation with chalcones or thiazolidinones improves antiparasitic activity (e.g., IC₅₀ for Trypanosoma brucei reduced from 8.5 µM to 1.35 µM) .
- Prodrug design : Acetylation of the 7-OH group enhances blood-brain barrier penetration (logP increases from 1.2 to 2.8) .
- Computational modeling : Molecular docking (AutoDock Vina) identifies optimal binding poses for kinase targets, guiding synthetic modifications .
Q. How can microwave-assisted synthesis improve scalability and regioselectivity?
Methodological Answer: Microwave irradiation (100–150 W) reduces reaction times by 50–70% and enhances regioselectivity via controlled dielectric heating. For example:
- Regioselective cyclization : 2-Aminoimidazo derivatives form preferentially over pyrimidine byproducts at 120°C .
- Scalability : Batch processes (10–50 g scale) achieve consistent yields (55–60%) with <5% impurities .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Pd-catalyzed couplings : The 2-amino group acts as a directing group, facilitating Suzuki-Miyaura reactions at the C3 position (yields 70–85%) .
- Oxidative coupling : TEMPO-mediated reactions at the 7-OH group produce dimers with enhanced solubility (logP reduced by 1.2 units) .
- Kinetic studies : Monitor intermediates via in situ IR to optimize reaction trajectories (e.g., avoiding over-oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
